4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Overview
Description
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, altering their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide
- 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide
- 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide
Uniqueness
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio group and the o-tolyl substituent can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIBWQBGBQUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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